(6R)-Hydroxy (R,S)-Palonosetron

Description

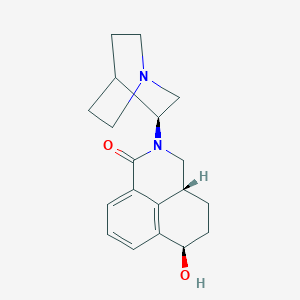

Structure

3D Structure

Properties

IUPAC Name |

(3aR,6R)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-hydroxy-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c22-17-5-4-13-10-21(16-11-20-8-6-12(16)7-9-20)19(23)15-3-1-2-14(17)18(13)15/h1-3,12-13,16-17,22H,4-11H2/t13-,16+,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZDXMUXWGXFPLG-IAOVAPTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C3C1CN(C(=O)C3=CC=C2)C4CN5CCC4CC5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C2=C3[C@@H]1CN(C(=O)C3=CC=C2)[C@@H]4CN5CCC4CC5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Mechanisms and Enzymatic Formation of 6r Hydroxy R,s Palonosetron

Elucidation of Cytochrome P450 Isoenzymes Involved in Palonosetron (B1662849) Hydroxylation

The metabolism of palonosetron is primarily carried out by the cytochrome P450 (CYP) superfamily of enzymes, which are crucial for the biotransformation of a vast number of pharmaceuticals. nih.gov Approximately 50% of an administered dose of palonosetron is metabolized, with hydroxylation being one of the principal pathways. nih.govnih.gov

Substrate Specificity and Regioselectivity of CYP2D6

The principal enzyme responsible for the metabolism of palonosetron is Cytochrome P450 2D6 (CYP2D6). nih.govnih.govnih.govnih.govnih.gove-lactancia.org This isoenzyme is known for its genetic polymorphism, which can lead to variations in metabolic rates among individuals. nih.gove-lactancia.org However, studies have shown that the clinical pharmacokinetic parameters of palonosetron are not significantly different between poor and extensive metabolizers of CYP2D6 substrates, suggesting that the clinical impact of this polymorphism on palonosetron's efficacy is minimal. nih.govnih.govnih.gov

CYP2D6 exhibits a notable regioselectivity in the hydroxylation of palonosetron, with the reaction primarily occurring at the 6-position of the isoquinoline (B145761) ring system. nih.govnih.gov This leads to the formation of a major hydroxylated metabolite. Typical substrates of CYP2D6 are lipophilic bases that possess a planar hydrophobic aromatic ring and a nitrogen atom that can be protonated at physiological pH, characteristics that are present in the palonosetron molecule.

Contributions of CYP3A4 and CYP1A2 in Hydroxylation Pathways

While CYP2D6 is the primary catalyst, other cytochrome P450 isoenzymes, namely CYP3A4 and CYP1A2, also contribute to the metabolism of palonosetron, albeit to a lesser extent. nih.govnih.govnih.govnih.govnih.gove-lactancia.orgnih.gov The involvement of multiple CYP enzymes in the elimination of palonosetron contributes to a low potential for clinically significant drug-drug interactions. nih.gov In vitro studies have further indicated that palonosetron does not act as an inhibitor of CYP1A2, CYP2A6, CYP2C9, CYP2D6, CYP2E1, and CYP3A4/5, nor does it induce the activity of CYP1A2, CYP2D6, or CYP3A4/5. nih.gov

The hydroxylation of various substrates by CYP3A4 and CYP1A2 has been well-documented. For instance, CYP3A4 is known to be important in the 3-hydroxylation of quinine, while CYP1A2 can catalyze the 2- and 16α-hydroxylation of estradiol. nih.govdrugbank.com These general activities underscore their potential, though minor, role in the hydroxylation of palonosetron.

Stereochemical Control and Diastereoselectivity in Enzymatic Biotransformation

Palonosetron possesses two chiral centers, and its metabolism can be subject to stereochemical control. The marketed formulation of palonosetron is a single (S,S)-stereoisomer. nih.gov The enzymatic hydroxylation of palonosetron at the 6-position creates a new chiral center, leading to the formation of diastereomers.

Research has identified a major hydroxylated metabolite as 6-S-hydroxy-palonosetron. nih.govnih.gov This indicates a high degree of stereoselectivity in the enzymatic biotransformation, where the enzyme preferentially produces one stereoisomer over the other. The formation of the 6S-hydroxy metabolite suggests that the active site of the metabolizing enzyme, primarily CYP2D6, orients the palonosetron molecule in a specific manner that favors hydroxylation from a particular face of the molecule at the 6-position. The stereoselective metabolism of drugs is a common phenomenon, as enzymes themselves are chiral molecules and can differentiate between the stereoisomers of a substrate. nih.gov

Identification of Precursor Molecules and Metabolic Intermediates

The direct precursor for the formation of (6R)-Hydroxy (R,S)-Palonosetron is the parent drug, palonosetron. Following administration, approximately half of the palonosetron dose undergoes metabolism. nih.govnih.gov

Radiolabeled studies have been instrumental in identifying the primary metabolic products. The two major metabolites identified in urine are N-oxide-palonosetron (designated as M9) and a hydroxylated metabolite (designated as M4). nih.govnih.govmagtechjournal.com Further analysis has identified M4 as 6-S-hydroxy-palonosetron. nih.govnih.gov Together, these two metabolites account for a significant portion of the metabolized drug. Both of these primary metabolites have been shown to possess less than 1% of the 5-HT3 receptor antagonist activity of palonosetron, rendering them clinically inactive. nih.govnih.govnih.gov

The following table summarizes the primary metabolites of palonosetron and their relative abundance.

| Metabolite Name | Alternative Designation | Percentage of Intravenous Dose | Percentage of Oral Dose |

| N-oxide-palonosetron | M9 | 12.9% | 13.5% |

| 6-S-hydroxy-palonosetron | M4 | 11.5% | 17.2% |

| Data sourced from product monograph. nih.gov |

In Vitro Studies of Microsomal and Recombinant Enzyme Systems in Metabolite Generation

In vitro systems are essential tools for elucidating the metabolic pathways of drugs. Human liver microsomes, which contain a high concentration of CYP enzymes, are frequently used to study the in vitro metabolism of xenobiotics. e-lactancia.orgmagtechjournal.com Studies utilizing human liver microsomes have been successfully applied to investigate the metabolism of palonosetron.

The use of recombinant human CYP isoforms expressed in systems like yeast or insect cells allows for the precise identification of the specific enzymes responsible for a particular metabolic reaction. nih.gov For palonosetron, in vitro studies with a panel of recombinant CYP enzymes have confirmed that CYP2D6 is the major enzyme involved in its metabolism, with minor roles for CYP3A4 and CYP1A2. nih.gov These studies involve incubating the drug with the specific enzyme and then analyzing the formation of metabolites. While the general involvement of these enzymes is established, detailed kinetic data (such as Km and Vmax) for the formation of this compound by each specific recombinant enzyme are not extensively published in the public domain. Such data would provide a more quantitative understanding of the contribution of each enzyme to the hydroxylation of palonosetron.

Stereochemical Characterization and Isomeric Purity Analysis of 6r Hydroxy R,s Palonosetron

Advanced Chromatographic Techniques for Chiral Resolution of Hydroxylated Palonosetron (B1662849) Stereoisomers

The separation of stereoisomers of hydroxylated palonosetron, which have highly similar structures and physicochemical properties, presents a significant analytical challenge. nih.govchromatographyonline.com Advanced chromatographic techniques are essential for achieving the necessary resolution to distinguish between these enantiomers and diastereomers.

Enantioselective High-Performance Liquid Chromatography (HPLC) Method Development

Enantioselective High-Performance Liquid Chromatography (HPLC) is a cornerstone for the chiral separation of palonosetron and its derivatives. The development of these methods often involves computer simulation to optimize separation conditions efficiently. scirp.orgsemanticscholar.org

A key component of this technique is the use of a chiral stationary phase (CSP). For palonosetron and its related chiral impurities, cellulose-based CSPs, such as the Chiralcel-OD column, have proven effective. scirp.orgsemanticscholar.org The separation is typically carried out using normal phase chromatography. scirp.org The mobile phase composition is critical, often consisting of a mixture of a non-polar solvent like n-hexane with polar organic modifiers such as ethanol (B145695) and methanol. scirp.orgsemanticscholar.org Additives like diethylamine (B46881) and heptafluoro butyric acid are also incorporated to improve peak shape and enantioselectivity. scirp.org A single stereoselective HPLC method can be developed to separate not only the enantiomers of palonosetron but also its process-related chiral impurities within a short analysis time, often around 12 minutes. scirp.orgsemanticscholar.org

Table 1: Example of HPLC Method Parameters for Chiral Separation of Palonosetron Isomers

| Parameter | Condition | Source |

|---|---|---|

| Column | Chiralcel-OD (250mm × 4.6mm, 3 µm) | scirp.org |

| Mobile Phase | n-hexane: ethanol: methanol: heptafluoro butyric acid: diethyl amine (70:15:15:0.05:0.1, v/v) | scirp.org |

| Flow Rate | 1.0 mL/min | scirp.org |

| Detection | UV at 210 nm | researchgate.net |

| Analysis Time | ~12 minutes | scirp.org |

Supercritical Fluid Chromatography (SFC) for Diastereomeric and Enantiomeric Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "greener" alternative to traditional LC for chiral separations, offering advantages such as reduced organic solvent consumption, high flow rates, and short equilibration times. chromatographyonline.comnih.gov SFC is particularly well-suited for the complex challenge of simultaneously separating the enantiomers, diastereomers, and structurally similar impurities of palonosetron. nih.gov

Recent studies have detailed the development of novel SFC methods for this purpose. nih.govchromatographyonline.com These methods often utilize polysaccharide-based chiral stationary phases. nih.gov For instance, an ADH (amylose tris(3,5-dimethylphenylcarbamate)) column combined with a ternary solvent mixture as a modifier (e.g., methanol:acetonitrile:diethylamine) has shown excellent results in providing satisfactory separation for the enantiomers and diastereomers of palonosetron. nih.gov This optimized SFC method can achieve the enantioselective, diastereoselective, and achiral separation of palonosetron and its six main impurities in a single run of approximately 18 minutes under gradient elution. nih.gov Thermodynamic studies have indicated that this separation process is entropy-driven, with molecular docking studies revealing that the separation is primarily achieved through differences in hydrogen bonding and π-π interactions between the analytes and the CSP. nih.gov

Table 2: SFC Method Parameters for Separation of Palonosetron Stereoisomers and Impurities

| Parameter | Condition | Source |

|---|---|---|

| Column | ADH (Amylose-based CSP) | nih.gov |

| Mobile Phase Modifier | Ternary solvent mixture (e.g., Methanol: Acetonitrile: Diethylamine, 60:40:0.2, v/v/v) | nih.gov |

| Elution Mode | Gradient | nih.gov |

| Analysis Time | ~18 minutes | nih.gov |

Spectroscopic and Spectrometric Methods for Structural Elucidation and Stereochemical Assignment

While chromatographic techniques separate the stereoisomers, spectroscopic and spectrometric methods are indispensable for their definitive structural elucidation and the assignment of their absolute stereochemistry. up.ac.zanih.gov The complex, multi-chiral center structure of hydroxylated palonosetron necessitates the use of advanced analytical tools. evitachem.com

Nuclear Magnetic Resonance (NMR) spectroscopy, including correlation spectroscopy (COSY) experiments, is fundamental in determining the compound's core structure and the connectivity of its atoms. up.ac.za However, for complex molecules with multiple chiral centers, NMR alone may not be sufficient to assign the absolute configuration of every stereocenter. nih.gov

For unambiguous stereochemical assignment, chiroptical spectroscopic methods such as Vibrational Circular Dichroism (VCD) are employed. nih.gov VCD, which measures the differential absorption of left and right circularly polarized infrared light, is highly sensitive to the three-dimensional arrangement of atoms in a chiral molecule. By comparing the experimental VCD spectrum of an isolated stereoisomer with the theoretical spectra of possible configurations calculated using Density Functional Theory (DFT), the absolute configuration can be determined with a high degree of confidence. nih.gov Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is used to confirm the molecular weight of the isomers and to identify and characterize degradation products. researchgate.net

Development and Validation of Analytical Methodologies for Impurity Profiling

The development and validation of robust analytical methods are required by regulatory bodies to ensure the quality and purity of pharmaceutical compounds. For palonosetron and its hydroxylated derivatives, this involves creating stability-indicating methods that can separate the active ingredient from any potential impurities, including stereoisomers and degradation products. scirp.orgresearchgate.net

These analytical methods, typically based on the HPLC and SFC techniques described above, undergo rigorous validation to demonstrate their suitability for their intended purpose. researchgate.net Key validation parameters include:

Linearity : The method must demonstrate a linear relationship between the concentration of the analyte and the detector response. For palonosetron isomers and impurities, excellent linearity with a correlation coefficient (R²) greater than 0.998 is often achieved. scirp.orgresearchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ) : These parameters establish the lowest concentration of an impurity that can be reliably detected and quantified. For palonosetron's chiral impurities, LOD values are typically in the range of 0.011-0.10 µg/mL, with LOQ values ranging from 0.035-0.24 µg/mL. scirp.orgresearchgate.net

Accuracy : Assessed through recovery studies, accuracy ensures the method provides a result that is close to the true value. Consistent recoveries for palonosetron and its impurities have been reported between 90.0% and 104.8%. researchgate.net

Precision : This demonstrates the method's reproducibility, with intra- and inter-day variations (expressed as RSD%) being less than 1.0%. researchgate.net

Specificity : The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities and degradants. researchgate.net

Forced degradation studies are also performed, subjecting the drug to stress conditions like acid, base, oxidation, and heat to identify potential degradation products and ensure the method can separate them. researchgate.net

Establishment of Certified Reference Materials for Specific (6R)-Hydroxy (R,S)-Palonosetron Stereoisomers

The establishment of Certified Reference Materials (CRMs) is a critical component of pharmaceutical quality control. These highly characterized and pure substances serve as benchmarks for analytical testing. clearsynth.com For the analysis of this compound, specific reference standards for its various stereoisomers are necessary.

Suppliers of pharmaceutical reference standards provide specific isomers, such as (6R)-Hydroxy (S,S)-Palonosetron, with comprehensive characterization data. clearsynth.compipitech.com These materials are suitable for use in analytical method development, method validation, and routine quality control applications for both the bulk drug and its finished dosage forms. clearsynth.com The availability of these CRMs allows laboratories to accurately identify and quantify specific stereoisomeric impurities, ensuring that the pharmaceutical product meets the stringent purity requirements set by regulatory authorities.

Preclinical Pharmacological and Biochemical Evaluation of 6r Hydroxy R,s Palonosetron

In Vitro Receptor Binding Studies at 5-HT₃ Receptors and Other Serotonergic Receptors

(6R)-Hydroxy (R,S)-Palonosetron is a primary metabolite of palonosetron (B1662849), a second-generation 5-HT₃ receptor antagonist known for its high binding affinity and long duration of action. nih.gov In vitro studies have been conducted to determine the binding affinity of palonosetron and its metabolites to the human 5-HT₃ receptor.

While specific binding affinity data (such as Ki values) for this compound are not extensively reported in publicly available literature, studies on the primary metabolites of palonosetron, including the hydroxylated forms, consistently indicate that they possess significantly lower affinity for the 5-HT₃ receptor compared to the parent compound. nih.gove-lactancia.org Research indicates that these metabolites have less than 1% of the 5-HT₃ receptor antagonist activity of palonosetron. nih.gove-lactancia.org

For context, palonosetron itself exhibits a very high affinity for the 5-HT₃ receptor, with a reported pKi value of 10.45 and a Ki value of approximately 0.22 ± 0.07 nM. nih.gov Palonosetron demonstrates little to no significant affinity for other receptor types, including other serotonin (B10506) receptor subtypes, as well as adrenergic, dopaminergic, histaminergic, and muscarinic receptors. nih.gov Given that this compound is a metabolite with substantially reduced primary activity, its affinity for other serotonergic or non-serotonergic receptors is presumed to be negligible.

Table 1: Comparative 5-HT₃ Receptor Binding Affinity

| Compound | Receptor Affinity (Ki) | Relative Affinity to Palonosetron |

| Palonosetron | ~0.22 nM nih.gov | 100% |

| This compound | Data not available | <1% of Palonosetron nih.gove-lactancia.org |

| N-oxide-palonosetron | Data not available | <1% of Palonosetron nih.gove-lactancia.org |

Note: Specific Ki values for the metabolites are not available in the reviewed literature. The relative affinity is based on statements regarding their pharmacological activity.

Assessment of Functional Activity in Preclinical Cell-Based or Isolated Tissue Models

Consistent with the receptor binding data, the functional activity of palonosetron's metabolites in preclinical models is reported to be substantially lower than that of the parent drug. Palonosetron acts as a potent antagonist at the 5-HT₃ receptor, effectively inhibiting the ion channel function. nih.gov

Comparative Analysis of Receptor Affinity and Intrinsic Activity with Parent Palonosetron and Other Metabolites

The pharmacological profile of this compound is best understood in direct comparison to its parent compound, palonosetron, and its other major metabolite, N-oxide-palonosetron.

Palonosetron: Exhibits high affinity for the 5-HT₃ receptor and functions as a potent antagonist with a long half-life. nih.govresearchgate.net Its unique interaction with the receptor is suggested to involve allosteric binding and positive cooperativity, which may contribute to its prolonged clinical efficacy.

This compound & N-oxide-palonosetron: Both are primary metabolites of palonosetron. Multiple sources confirm that these metabolites possess less than 1% of the 5-HT₃ receptor antagonist activity of palonosetron. nih.gove-lactancia.org This dramatic reduction in affinity and, consequently, intrinsic antagonist activity, renders them pharmacologically insignificant in terms of contributing to the therapeutic effect.

The hydroxylation at the 6-position of the palonosetron molecule, which forms this compound, significantly diminishes its ability to bind to and antagonize the 5-HT₃ receptor.

Investigation of Potential Interaction with Drug Metabolizing Enzymes (CYP Inhibition/Induction) in Preclinical Systems

Palonosetron is metabolized in the liver by the cytochrome P450 enzyme system. In vitro studies have identified CYP2D6 as the primary enzyme involved in its metabolism, with minor contributions from CYP3A4 and CYP1A2. e-lactancia.orgnih.gov

Preclinical in vitro studies have been conducted to evaluate the potential of the parent drug, palonosetron, to inhibit or induce major CYP enzymes. These studies have shown that palonosetron does not significantly inhibit the activity of CYP1A2, CYP2A6, CYP2C9, CYP2D6, CYP2E1, and CYP3A4/5 at clinically relevant concentrations. e-lactancia.org This indicates a low potential for palonosetron to cause drug-drug interactions by inhibiting the metabolism of other drugs.

Specific preclinical studies focusing on the direct inhibitory or inductive effects of the this compound metabolite on CYP enzymes are not widely available. However, given that this metabolite is produced through CYP-mediated metabolism and is considered largely inactive, it is generally not expected to be a potent inhibitor or inducer of these enzymes. researchgate.net The focus of drug interaction studies typically remains on the parent compound, especially when metabolites are known to be significantly less active.

Table 2: Summary of Preclinical CYP Interaction Profile

| Compound | Primary Metabolizing Enzymes | Potential for CYP Inhibition by Compound |

| Palonosetron | CYP2D6 (major), CYP3A4, CYP1A2 (minor) e-lactancia.orgnih.gov | No significant inhibition of CYP1A2, CYP2A6, CYP2C9, CYP2D6, CYP2E1, and CYP3A4/5 in vitro e-lactancia.org |

| This compound | Not applicable (is a metabolite) | Data not specifically available, but presumed to be low due to its inactive nature. |

Structure Activity Relationship Sar and Molecular Modeling of Hydroxylated Palonosetron Metabolites

Correlating C-6 Hydroxylation and Specific Stereochemistry with 5-HT₃ Receptor Binding Profiles

The introduction of a hydroxyl group at the C-6 position of the palonosetron (B1662849) molecule has a profound impact on its affinity for the 5-HT₃ receptor. Pharmacological studies have consistently demonstrated that the primary hydroxylated metabolite, 6-S-hydroxy-palonosetron, possesses less than 1% of the 5-HT₃ receptor antagonist activity of palonosetron itself. tga.gov.aueuropa.eu This dramatic reduction in activity underscores the critical role of the C-6 position in the molecule's interaction with the receptor.

While specific quantitative binding data for the individual stereoisomers of 6-hydroxypalonosetron, including (6R)-Hydroxy (R,S)-Palonosetron, are not extensively available in publicly accessible scientific literature, the data on the known major metabolite, 6-S-hydroxy-palonosetron, provides a clear and significant finding. The stereochemistry of palonosetron itself is (3aS, 2S), and the designation of the metabolite as 6-S-hydroxy-palonosetron indicates the specific configuration at the newly formed chiral center.

The substantial loss of affinity upon C-6 hydroxylation suggests that this region of the molecule is likely involved in a crucial binding interaction within the 5-HT₃ receptor's binding pocket. The addition of a polar hydroxyl group could introduce unfavorable steric or electronic interactions, disrupting the optimal binding pose of the parent molecule.

Table 1: Comparative 5-HT₃ Receptor Binding Affinity

| Compound | 5-HT₃ Receptor Binding Affinity (pKi) | Relative Activity |

| Palonosetron | ~10.4 nih.gov | 100% |

| 6-S-hydroxy-palonosetron | Not specifically quantified, but <1% of palonosetron's activity tga.gov.aueuropa.eu | <1% |

| This compound | Data not publicly available | Data not publicly available |

This table is populated with available data and highlights the current gaps in knowledge regarding specific stereoisomers.

Stereochemical Impact on Ligand-Receptor Interactions and Allosteric Modulation

The stereochemistry at the C-6 position is a critical determinant of the ligand's interaction with the 5-HT₃ receptor. While detailed studies on the allosteric modulation of specific hydroxylated metabolites are scarce, the profound difference in activity between palonosetron and its 6-S-hydroxy metabolite strongly implies that the stereochemical configuration of the hydroxyl group is pivotal.

Palonosetron is known to be an allosteric antagonist that exhibits positive cooperativity. johnshopkins.edunih.gov This means it binds to a site on the receptor that is different from the orthosteric binding site (where the endogenous ligand serotonin (B10506) binds) and, in doing so, influences the binding of other ligands. It has been shown to accelerate the dissociation rate of other 5-HT₃ receptor antagonists. nih.gov

The dramatic loss of activity with the introduction of a 6-S-hydroxyl group suggests that this modification may interfere with the key interactions necessary for allosteric modulation. The precise nature of this interference remains to be elucidated through further research. It is plausible that the hydroxyl group either sterically hinders the metabolite from adopting the correct conformation to bind to the allosteric site or introduces an unfavorable polar interaction within a potentially hydrophobic pocket of the allosteric binding domain.

Without specific studies on the this compound isomer, it is difficult to predict its specific impact on allosteric modulation. However, based on the data for the 6-S isomer, it is highly probable that the stereochemistry at C-6 would significantly influence any potential interaction with the allosteric site of the 5-HT₃ receptor.

Computational Chemistry and Molecular Dynamics Simulations of this compound Binding

Currently, there is a lack of publicly available computational chemistry and molecular dynamics simulation studies specifically focused on the binding of this compound or its stereoisomers to the 5-HT₃ receptor.

However, computational studies on the parent compound, palonosetron, have been instrumental in understanding its binding characteristics. In silico docking studies have been used to explore potential allosteric binding sites. nih.gov Furthermore, cryo-electron microscopy and molecular dynamics simulations have provided detailed insights into the binding pose of palonosetron within the 5-HT₃ receptor, revealing key interactions with specific amino acid residues. biorxiv.org

Future computational studies on the hydroxylated metabolites would be invaluable. Molecular docking and dynamics simulations could:

Predict the binding poses of both the 6R and 6S stereoisomers within the orthosteric and potential allosteric sites of the 5-HT₃ receptor.

Calculate the binding free energies for each stereoisomer, providing a theoretical basis for the observed differences in their pharmacological activity.

Identify the specific amino acid residues that interact with the hydroxyl group, explaining why its presence is detrimental to binding affinity.

Such studies would provide a molecular-level explanation for the dramatic loss of activity upon C-6 hydroxylation and guide the design of new ligands with improved properties.

Deriving SAR Principles for Future Design of Novel 5-HT₃ Receptor Ligands or Modulators

The study of hydroxylated palonosetron metabolites, despite their reduced activity, provides crucial structure-activity relationship (SAR) principles that can inform the design of future 5-HT₃ receptor ligands and modulators.

The most prominent SAR principle derived from this analysis is the critical importance of the C-6 position of the palonosetron scaffold for high-affinity binding to the 5-HT₃ receptor.

Key SAR Principles:

C-6 Position is Intolerant to Hydroxylation: The introduction of a hydroxyl group at the C-6 position, regardless of its stereochemistry (as evidenced by the inactive 6-S metabolite), leads to a dramatic loss of antagonist potency. This suggests that this position is likely situated in a sterically or electronically constrained region of the receptor's binding pocket. Future ligand design should avoid placing polar or bulky substituents at this position if high affinity is the goal.

Stereochemistry is a Key Determinant of Activity: The specific stereochemistry of any substituent at the C-6 position would be expected to have a significant impact on binding affinity. Although data for the 6R isomer is not available, the inactivity of the 6S isomer highlights the stereospecificity of the receptor interaction.

Preservation of the Parent Scaffold's Core Interactions: The high affinity of palonosetron is due to a specific set of interactions with the 5-HT₃ receptor. Any modification to the core structure must be carefully considered to avoid disrupting these key interactions. The loss of activity in the hydroxylated metabolites indicates that even a seemingly minor modification can have a profound effect.

Potential for Developing Allosteric Modulators: While hydroxylation at C-6 diminishes antagonist activity at the primary binding site, understanding the interactions of these metabolites could potentially open avenues for designing allosteric modulators. By modifying the nature and position of substituents on the palonosetron scaffold, it might be possible to create compounds that bind to the allosteric site and modulate receptor function in novel ways, rather than simply blocking the orthosteric site.

Future Directions in Academic Research of 6r Hydroxy R,s Palonosetron

Exploring the Role of Minor Metabolites and Impurities in Overall Pharmacological Outcomes

Key research questions in this area include:

Bioactivity Screening: Comprehensive screening of all minor metabolites and impurities for any off-target bioactivity. Even weak interactions with other receptors, enzymes, or ion channels could have clinical significance, particularly in patient populations with specific comorbidities or those on polypharmacy.

Enzyme Modulation: Investigating whether these minor compounds can act as inhibitors or inducers of metabolic enzymes, such as the cytochrome P450 (CYP) isoenzymes. clinician.comevitachem.com Such interactions could lead to drug-drug interactions that alter the pharmacokinetics of co-administered therapies.

Immunogenicity: Assessing the potential for minor metabolites or impurities to act as haptens, forming adducts with proteins that could trigger immune responses. While rare, such events can lead to hypersensitivity reactions.

Even though the primary metabolites of Palonosetron (B1662849) are largely inactive, a thorough characterization of all related substances is fundamental to ensuring the highest standards of drug safety and to fully understand the drug's disposition. nih.gov

Development of Advanced Analytical Techniques for Trace-Level Quantification of Stereoisomers

The presence of multiple chiral centers in the (6R)-Hydroxy (R,S)-Palonosetron molecule means that it can exist as several stereoisomers. evitachem.com Since different stereoisomers can have distinct pharmacological and toxicological properties, the ability to separate and quantify them at very low concentrations is of paramount importance. Current analytical methodologies have made significant strides, but future research will focus on enhancing sensitivity and resolution.

Advanced analytical techniques being explored include:

Chiral Chromatography: High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used method. globalresearchonline.netgoogle.com Future developments will likely focus on new CSPs with higher selectivity and efficiency, allowing for the baseline separation of all four potential stereoisomers of hydroxylated metabolites.

Micellar Electrokinetic Capillary Chromatography (MEKC): This technique has shown promise for the separation of Palonosetron stereoisomers and offers advantages such as high efficiency and low sample consumption. nih.gov Further research into novel chiral selectors and optimization of separation conditions could enable trace-level quantification in complex biological matrices. nih.gov

Mass Spectrometry (MS): The coupling of chiral separation techniques with tandem mass spectrometry (LC-MS/MS) provides unparalleled sensitivity and specificity. Future work will involve the development of highly sensitive LC-MS/MS methods for the quantification of this compound stereoisomers in plasma, urine, and tissue samples, which is essential for detailed pharmacokinetic and metabolic studies.

A summary of current and emerging analytical techniques is presented in the table below.

| Analytical Technique | Principle | Application in Stereoisomer Analysis | Future Direction |

| Chiral HPLC | Differential interaction of stereoisomers with a chiral stationary phase. | Separation and quantification of Palonosetron and its isomers. globalresearchonline.net | Development of novel, more selective chiral stationary phases. |

| MEKC | Separation based on differential partitioning between micelles and an aqueous phase in a capillary under an electric field. | High-efficiency separation of Palonosetron's four stereoisomers. nih.gov | Use of new chiral selectors for enhanced resolution at lower concentrations. |

| LC-MS/MS | Combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. | Highly sensitive and specific quantification in biological fluids. | Method development for ultra-trace level detection in complex matrices. |

| Voltammetry | Measures the current that flows in an electrochemical cell under conditions where voltage is controlled. | Quantification in the presence of degradants using modified electrodes. ekb.eg | Application to stereoisomer-specific electrochemical detection. |

Innovative Strategies for Stereoselective Synthesis of Complex Drug Metabolites

The synthesis of specific stereoisomers of drug metabolites is essential for their definitive identification and for conducting non-clinical pharmacology and toxicology studies. The synthesis of this compound presents a significant challenge due to the need to control the stereochemistry at multiple centers.

Future research in this area will likely focus on:

Asymmetric Catalysis: The development of novel chiral catalysts that can facilitate the stereoselective hydroxylation of the Palonosetron molecule at the 6-position. This approach offers an efficient route to obtaining the desired stereoisomer in high enantiomeric excess.

Biocatalysis: The use of enzymes (e.g., engineered cytochrome P450 enzymes) to perform highly specific and selective oxidation reactions. This biomimetic approach can replicate the metabolic pathway in a controlled laboratory setting, providing access to specific hydroxylated metabolites.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the complex framework of the metabolite. Patents describing the synthesis of Palonosetron and its metabolites often involve multi-step sequences that could be improved by more convergent and stereocontrolled strategies. google.comgoogle.comresearchgate.net

These innovative synthetic strategies are crucial for producing the reference standards needed for analytical method validation and for enabling a deeper understanding of the structure-activity relationships of the individual stereoisomers.

Contribution of Metabolite Research to Understanding Drug Disposition and Action

The study of metabolites like this compound is fundamental to building a complete picture of a drug's absorption, distribution, metabolism, and excretion (ADME). Palonosetron is metabolized by multiple routes, with approximately 50% of a dose being metabolized to form two primary metabolites. fda.gov

Research on this compound contributes to this understanding in several ways:

Metabolic Pathway Elucidation: Identifying the structure of metabolites confirms the specific metabolic pathways a drug undergoes. For Palonosetron, it has been established that CYP2D6 is the primary enzyme involved in its metabolism, with minor contributions from CYP3A4 and CYP1A2. clinician.comwikipedia.org This knowledge is critical for predicting potential drug-drug interactions and understanding pharmacokinetic variability in patients with genetic polymorphisms in these enzymes. nih.gov

Clearance Mechanisms: Quantifying the parent drug and its metabolites in urine and feces helps to determine the primary routes of elimination from the body. nih.gov Studies have shown that approximately 80% of a Palonosetron dose is recovered in the urine, with about 40% as the unchanged drug and the remainder as metabolites. fda.govnih.gov This confirms that both renal and hepatic pathways are important for its clearance. nih.gov

Pharmacokinetic Modeling: Data on metabolite formation and elimination are incorporated into pharmacokinetic models that can simulate drug behavior in different patient populations. This allows for a better prediction of drug exposure and helps to inform dosing recommendations, although specific dosage information is outside the scope of this article.

The table below summarizes key pharmacokinetic parameters related to Palonosetron and its metabolites.

| Parameter | Value | Significance |

| Bioavailability (Oral) | 97% | High absorption from the gut. wikipedia.org |

| Plasma Protein Binding | 62% | Moderate binding to plasma proteins. clinician.comwikipedia.org |

| Metabolizing Enzymes | CYP2D6 (primary), CYP3A4, CYP1A2 (minor) | Identifies potential for drug interactions and genetic influence on metabolism. fda.gov |

| Primary Metabolites | N-oxide-palonosetron, 6-S-hydroxy-palonosetron | These have less than 1% of the activity of Palonosetron. fda.govnih.gov |

| Route of Elimination | ~80% recovered in urine within 144 hours. clinician.comfda.gov | Primarily renal elimination of both parent drug and metabolites. nih.gov |

| Terminal Half-Life | ~40 hours | Indicates a long duration of action compared to other 5-HT3 antagonists. clinician.comwikipedia.org |

Q & A

Basic Research Questions

Q. What structural features differentiate palonosetron from first-generation 5-HT₃ receptor antagonists, and how do these impact receptor binding?

- Methodological Answer : Palonosetron exhibits unique positive cooperativity with 5-HT₃ receptors, unlike the bimolecular interactions of ondansetron or granisetron. Structural studies reveal that palonosetron triggers receptor internalization or inactivation, prolonging its antiemetic effects. Researchers can validate this via competitive binding assays and confocal microscopy to track receptor internalization .

Q. What are the optimal dosing strategies for palonosetron in preventing chemotherapy-induced nausea and vomiting (CINV) across varying emetogenic regimens?

- Methodological Answer : Phase III trials recommend 0.25 mg IV palonosetron for moderately emetogenic chemotherapy (MEC) and highly emetogenic chemotherapy (HEC). Dosing efficacy is enhanced with dexamethasone co-administration (e.g., 8 mg on day 1). Experimental designs should stratify patients by emetogenic risk and corticosteroid use to isolate dose effects .

Q. How do pooled analyses address variability in palonosetron’s efficacy across clinical trials?

- Methodological Answer : Pooled analyses of patient-level data from phase III trials (n=3,592) demonstrate consistent superiority of palonosetron over older antagonists, with relative risks (RRs) for delayed vomiting at 0.76 (95% CI: 0.68–0.85). Researchers should use meta-regression to adjust for covariates like dexamethasone use and emetogenicity .

Advanced Research Questions

Q. What experimental approaches can resolve contradictions between individual trial outcomes and pooled efficacy data for palonosetron?

- Methodological Answer : Discrepancies arise from trial heterogeneity (e.g., HEC vs. MEC populations, corticosteroid protocols). Advanced methods include:

- Patient-level data reanalysis : Stratify by chemotherapy type and supportive care.

- Bayesian network meta-analysis : Compare palonosetron against multiple comparators while weighting trial quality .

Q. How does palonosetron’s pharmacokinetic profile influence its efficacy in delayed CINV prevention?

- Methodological Answer : Palonosetron’s half-life (~40 hours) and volume of distribution (6.96–9.85 L/kg in Japanese subjects) enable sustained receptor blockade. Pharmacokinetic/pharmacodynamic (PK/PD) modeling using non-compartmental analysis (e.g., Phoenix WinNonlin) can correlate plasma concentrations with antiemetic response over 120 hours .

Q. What methodologies are recommended for evaluating stereoisomer-specific effects in palonosetron derivatives like (6R)-Hydroxy (R,S)-Palonosetron?

- Methodological Answer : Enantiomer-selective assays (e.g., chiral HPLC or LC-MS/MS) can quantify isomer-specific receptor binding. Preclinical studies should compare (R,R)-, (S,R)-, and (6R)-Hydroxy isomers in vitro (radioligand displacement) and in vivo (ferret emesis models) to assess efficacy and metabolite activity .

Q. How can researchers optimize combination therapies (e.g., palonosetron + NK₁ antagonists) while minimizing corticosteroid use?

- Methodological Answer : A randomized trial (n=300) showed palonosetron + dexamethasone on day 1 alone achieved non-inferior complete response (CR) rates (69.3% vs. 50.3% for ondansetron). Adaptive trial designs with factorial analysis can identify synergistic interactions and reduce steroid-related adverse effects .

Data Contradiction Analysis

Q. Why do some trials report non-significant differences between palonosetron 0.75 mg and older antagonists, while pooled analyses show superiority?

- Resolution : Subgroup analyses reveal that 0.75 mg doses are non-inferior but not superior in HEC populations. Pooled data amplify power to detect marginal effects (e.g., RR=0.82 for delayed nausea). Researchers should apply sensitivity analyses to exclude outlier studies and validate robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.